4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one
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Overview
Description
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C15H20N2O. It is a member of the pyrrolidin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyrrolidin-2-one core with a phenyl group and a piperidin-4-yl substituent, making it a versatile scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and sourcing of raw materials . Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidants like Cu(II) catalysts and additives such as DMAP (4-dimethylaminopyridine) . These reagents facilitate the formation of key intermediates and final products.
Major Products Formed: The major products formed from the reactions of this compound include various functionalized pyrrole derivatives . These derivatives are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .
Scientific Research Applications
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, it serves as a versatile scaffold for designing novel biologically active compounds . Its unique structure allows for the exploration of pharmacophore space and the development of drugs with target selectivity .
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound’s pyrrolidine ring contributes to its binding affinity and selectivity towards various biological targets . The stereochemistry and spatial orientation of substituents play a crucial role in determining its biological profile .
Comparison with Similar Compounds
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine core but differ in their substituents and biological activities . The unique combination of a phenyl group and a piperidin-4-yl substituent in this compound distinguishes it from other pyrrolidine derivatives .
Properties
Molecular Formula |
C15H20N2O |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-phenyl-1-piperidin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-10-13(12-4-2-1-3-5-12)11-17(15)14-6-8-16-9-7-14/h1-5,13-14,16H,6-11H2 |
InChI Key |
CCEIOTSUSGUFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CC(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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